molecular formula C5H11N B3375242 2,2-Dimethylazetidine CAS No. 1086266-55-8

2,2-Dimethylazetidine

Cat. No.: B3375242
CAS No.: 1086266-55-8
M. Wt: 85.15 g/mol
InChI Key: KTHMOBNDGBTCLB-UHFFFAOYSA-N
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Description

2,2-Dimethylazetidine: is a four-membered nitrogen-containing heterocycle with the molecular formula C5H11N . It is a derivative of azetidine, characterized by the presence of two methyl groups at the 2-position. This compound is known for its significant ring strain, which imparts unique reactivity and stability compared to other azetidines .

Safety and Hazards

2,2-Dimethylazetidine is classified as a dangerous substance. Its hazard statements include H225, indicating that it is highly flammable, and H314, suggesting that it causes severe skin burns and eye damage . Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), and wearing protective gloves and eye protection (P280) .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . Future research directions may include further exploration of the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production often involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. Specific details on large-scale production methods are less commonly disclosed in public literature.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 2,2-Dimethylazetidine is unique due to the specific positioning of its methyl groups, which significantly influences its chemical reactivity and physical properties. The increased steric hindrance and ring strain make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2,2-dimethylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(2)3-4-6-5/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHMOBNDGBTCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086266-55-8
Record name 2,2-dimethylazetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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